molecular formula C24H26Cl2N2O B1680157 Rti-336 CAS No. 204069-50-1

Rti-336

Cat. No.: B1680157
CAS No.: 204069-50-1
M. Wt: 429.4 g/mol
InChI Key: IZMZEMAKFSYLMD-SXBQIKTFSA-N
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Description

UNII-667440B6Z7 is a brominated heterocyclic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol (CAS 7312-10-9). Its structure features a benzo[b]thiophene backbone substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position (Figure 1). The compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and acts as a CYP1A2 inhibitor, making it pharmacologically relevant. It is synthesized via reactions involving thionyl chloride and ethanol under reflux conditions, yielding a purity suitable for pharmaceutical research.

Properties

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMZEMAKFSYLMD-SXBQIKTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204069-50-1
Record name RTI 336
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-336
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-336 involves multiple steps, starting with the preparation of the bicyclic tropane structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

RTI-336 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

RTI-336 has several scientific research applications, including:

Mechanism of Action

RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting dopamine reuptake. This increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. The molecular targets include the dopamine transporter, and the pathways involved are primarily related to dopaminergic neurotransmission .

Comparison with Similar Compounds

Table 1: Key Properties of UNII-667440B6Z7

Property Value
Molecular Formula C₉H₅BrO₂S
Molecular Weight 257.10 g/mol
PubChem ID 737737
LogP (Polarity) 2.35
TPSA (Total Polar Surface Area) 65.54 Ų
Hazard Classification Warning (H315, H319)

Comparison with Similar Compounds

UNII-667440B6Z7 belongs to the benzo[b]thiophene-carboxylic acid family. Below is a detailed comparison with structurally and functionally analogous compounds.

Structural Analogs

2.1.1 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9 vs. CAS 6007-85-8)
  • Structural Similarity : 0.93
  • Key Differences :
    • Substituent Position : Both compounds share the bromine and carboxylic acid groups but differ in bromine placement (7-position vs. 6-position).
    • Molecular Weight : CAS 6007-85-8 has a lower molecular weight (154.14 g/mol ) due to the absence of a methyl group.
    • Bioactivity : CAS 6007-85-8 lacks BBB permeability, limiting its CNS applications compared to UNII-667440B6Z7.
2.1.2 6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 6760-99-2)
  • Structural Similarity : 0.85
  • Key Differences :
    • Substituent : A methyl group replaces bromine, reducing electrophilicity.
    • Solubility : Higher aqueous solubility (6.63 mg/mL ) due to decreased hydrophobicity.
    • Safety Profile : Classified as "Warning" (H302, H315), whereas UNII-667440B6Z7 has milder dermal toxicity.

Table 2: Structural and Functional Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) BBB Permeability Solubility (mg/mL) Key Application
UNII-667440B6Z7 (7312-10-9) C₉H₅BrO₂S 257.10 Yes 2.58 (Water) CNS Drug Development
6-Bromo-4-methyl analog (6007-85-8) C₆H₂O₃S 154.14 No 2.94 (SILICOS-IT) Industrial Catalysis
6-Methyl analog (6760-99-2) C₇H₁₄ClN 147.65 No 6.63 (Water) Organic Synthesis

Functional Analogs

2.2.1 Ethyl 5-amino-1H-pyrazole-3-carboxylate (CAS 96799-02-9)
  • Functional Similarity : Used as a kinase inhibitor precursor, sharing UNII-667440B6Z7’s role in medicinal chemistry.
  • Key Contrasts :
    • Reactivity : The pyrazole ring in CAS 96799-02-9 undergoes nucleophilic substitution less readily than the benzo[b]thiophene system.
    • Synthesis : Requires microwave-assisted reactions (70°C, 2 hours), whereas UNII-667440B6Z7 uses conventional reflux.
2.2.2 3,8-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 6760-99-2)
  • Functional Similarity : Both serve as intermediates in neuroactive drug synthesis.
  • Key Contrasts :
    • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications compared to UNII-667440B6Z7.
    • Yield : Lower synthesis efficiency (65% vs. 89% for UNII-667440B6Z7).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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